[(2R,3S,4R,5R)-5-(6-amino-2-oxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
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Overview
Description
3-Ribofuranosylisoguanosine 5’-diphosphate is a complex organic compound with the molecular formula C10H15N5O11P2 It is a derivative of isoguanosine, a nucleoside analog, and is characterized by the presence of a ribofuranosyl group attached to the isoguanosine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ribofuranosylisoguanosine 5’-diphosphate typically involves multiple steps, starting from the appropriate ribose and isoguanosine derivatives. The key steps include the protection of hydroxyl groups, phosphorylation, and subsequent deprotection. The reaction conditions often require the use of specific reagents such as phosphoramidites and coupling agents to facilitate the formation of the diphosphate linkage .
Industrial Production Methods
Industrial production of 3-Ribofuranosylisoguanosine 5’-diphosphate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated synthesizers and high-performance liquid chromatography (HPLC) for purification. The scalability of the synthesis is crucial for its application in research and potential therapeutic uses .
Chemical Reactions Analysis
Types of Reactions
3-Ribofuranosylisoguanosine 5’-diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ribofuranosyl group or the isoguanosine moiety.
Reduction: Typically targets the phosphate groups or the nucleoside structure.
Substitution: Involves the replacement of functional groups, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ribofuranosylisoguanosine derivatives with altered functional groups, while substitution reactions can introduce new substituents to the nucleoside structure .
Scientific Research Applications
3-Ribofuranosylisoguanosine 5’-diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Investigated for its role in cellular processes and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in antiviral and anticancer research.
Industry: Utilized in the development of diagnostic tools and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of 3-Ribofuranosylisoguanosine 5’-diphosphate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include nucleotide metabolism and signal transduction, making it a valuable tool for studying these processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Ribofuranosyladenosine 5’-diphosphate
- 3-Ribofuranosylcytidine 5’-diphosphate
- 3-Ribofuranosyluridine 5’-diphosphate
Uniqueness
Compared to these similar compounds, 3-Ribofuranosylisoguanosine 5’-diphosphate is unique due to its specific structure and the presence of the isoguanosine moiety
Properties
CAS No. |
135052-71-0 |
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Molecular Formula |
C10H15N5O11P2 |
Molecular Weight |
443.2 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-oxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O11P2/c11-7-4-8(13-2-12-4)15(10(18)14-7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,12,13)(H,22,23)(H2,11,14,18)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
DWMSKIWTKARTMX-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1)C(=NC(=O)N2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES |
C1=NC2=C(N1)C(=NC(=O)N2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=O)N2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Synonyms |
3-isoisoguanosine 5'-diphosphate 3-ribofuranosylisoguanosine 5'-diphosphate |
Origin of Product |
United States |
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